Intermediate Lipophilicity (XLogP3) Balances Permeability and Solubility Relative to Non-Fluorinated and 6-Chloro Analogs
The target compound exhibits an XLogP3 of 2.4 [1], placing it between the non-fluorinated analog (XLogP3 2.3) [2] and the 6-chloro analog (XLogP3 2.9) [3]. This intermediate lipophilicity can be advantageous for balancing passive membrane permeability with aqueous solubility, a key consideration in early drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Non-fluorinated analog (CAS 93074-72-7): XLogP3 = 2.3; 6-Chloro analog (CAS 955328-25-3): XLogP3 = 2.9 |
| Quantified Difference | +0.1 vs. non-fluorinated; -0.5 vs. 6-chloro |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025 release) |
Why This Matters
Procurement decisions for compound libraries should favor the 6-fluoro congener when a moderate logP is required to avoid the excessive lipophilicity of the chloro analog or the slightly lower permeability of the non-fluorinated scaffold.
- [1] PubChem CID 28284468, XLogP3 = 2.4. View Source
- [2] PubChem CID 4570951, XLogP3 = 2.3. View Source
- [3] PubChem CID 17028178, XLogP3 = 2.9. View Source
